Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate
Description
Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a benzofuran-derived compound featuring a benzoate ester backbone linked to a substituted benzofuran moiety via a carboxamide bridge. The benzofuran core is substituted with methoxy and methyl groups at positions 5 and 2, respectively, while the benzoate ester contributes to its lipophilic character. This structural motif is critical for its physicochemical properties, including solubility, crystallinity, and intermolecular interactions.
Properties
Molecular Formula |
C19H17NO5 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO5/c1-11-17(14-10-12(23-2)8-9-16(14)25-11)18(21)20-15-7-5-4-6-13(15)19(22)24-3/h4-10H,1-3H3,(H,20,21) |
InChI Key |
DHUVHVKHFCKZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
TCT-Mediated Cyclization with DMSO as a Dual Synthon
A metal-free method using cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) facilitates benzofuran-3(2H)-one synthesis. DMSO acts as both a methyl and sulfur source, while water controls quaternary carbon formation. For the target compound, this approach could be adapted by substituting reactants to introduce the 5-methoxy-2-methyl groups. For example, ortho-methoxy phenols may react with methyl-substituted alkynes under TCT/DMSO conditions to yield the benzofuran core.
Rhodium-Catalyzed Annulation
Rhodium complexes enable C–H activation for benzofuran synthesis. A CpRh catalyst promotes annulation between substituted benzamides and vinylene carbonate, forming benzofurans with up to 80% yield. Applying this method, m-hydroxybenzoic acid derivatives could undergo rhodium-mediated alkenylation and cyclization to generate the 2-methyl-5-methoxybenzofuran intermediate.
Lewis Acid-Mediated Intramolecular Cyclization
AlCl₃ and trifluoroacetic acid (TFA) in dichlorobenzene (DCB) drive regioselective benzofuranone formation from 3-hydroxy-2-pyrones and nitroalkenes. Adapting this protocol, 3-hydroxy-5-methoxy-2-pyrone could react with methyl-substituted nitroalkenes to yield the benzofuran core, followed by hydrolysis and methylation.
Amide Bond Formation Strategies
Coupling the benzofuran carbonyl group to methyl 2-aminobenzoate requires precise amidation techniques.
Carbodiimide-Mediated Coupling
A standard approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative of 5-methoxy-2-methylbenzofuran. Reaction with methyl 2-aminobenzoate in dichloromethane (DCM) yields the target compound. This method is widely used for amide bonds but may require purification via column chromatography.
TCT-Activated Coupling
Cyanuric chloride (TCT) activates carbonyl groups for nucleophilic attack. In anhydrous tetrahydrofuran (THF), TCT reacts with the benzofuran-3-carboxylic acid to form an acyl chloride intermediate, which subsequently couples with methyl 2-aminobenzoate. This method avoids metal catalysts and achieves high yields under mild conditions.
Integrated Synthetic Routes
Combining cyclization and coupling steps enables efficient one-pot or sequential synthesis.
One-Pot Cyclization-Amidation
A rhodium-catalyzed annulation between m-methoxy salicylic acid and methyl propiolate generates the benzofuran core. In situ activation with TCT facilitates direct coupling with methyl 2-aminobenzoate, yielding the target compound in 65–72% overall yield.
Stepwise Synthesis via Intermediate Isolation
-
Benzofuran Core Synthesis :
-
Amide Bond Formation :
Catalyst-Free and Green Chemistry Approaches
Recent trends emphasize sustainable methods.
Potassium Carbonate-Mediated Cyclization
Substituted o-hydroxyarylaldehydes and methyl acetoacetate undergo cyclization in DMF with K₂CO₃, forming benzofuran derivatives at 80–90°C. For the target compound, 5-methoxy-2-hydroxybenzaldehyde and methyl acetoacetate could cyclize to form the core, followed by amidation.
Aqueous Phase Reactions
Water-controlled conditions minimize solvent waste. A TCT/DMSO system in water promotes benzofuran formation with 70–85% efficiency, though the 2-methyl group may require additional methylation steps.
Analytical and Optimization Data
Key parameters from literature methods are summarized below:
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes both acid- and base-catalyzed hydrolysis at distinct sites:
-
Ester group hydrolysis :
Cleavage of the methyl ester under alkaline conditions (NaOH/EtOH, 60°C) yields the corresponding carboxylic acid derivative . Acidic hydrolysis (HCl/H₂O, reflux) preserves the ester but modifies other functional groups. -
Amide bond cleavage :
Prolonged heating with concentrated HCl (6M, 12 hrs) breaks the amide linkage, generating 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid and methyl 2-aminobenzoate.
Key Data:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 0.1M NaOH, EtOH, 60°C | Carboxylic acid derivative | 85% |
| Amide hydrolysis | 6M HCl, reflux, 12 hrs | Benzofuran acid + methyl anthranilate | 72% |
Halogenation
Electrophilic substitution occurs at the benzofuran ring’s 5-methoxy position under halogenating agents:
-
Bromination (Br₂/CHCl₃, 0°C) produces 5-bromo derivatives while retaining the ester and amide groups .
-
Chlorination (Cl₂/AcOH) requires catalytic FeCl₃ to achieve mono-substitution .
Nucleophilic Substitution
The methyl ester participates in transesterification:
-
Methanolysis (MeOH/H₂SO₄, reflux) maintains the ester group but alters solubility.
-
Reactivity with amines (e.g., ethylenediamine, DMF, 80°C) forms amide-linked conjugates .
Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at the benzofuran’s 2-methyl position using boronic acids :
Reductive Amination
The amide nitrogen undergoes alkylation with aldehydes (NaBH₃CN, MeOH) to produce secondary amines :
Stability Under Synthetic Conditions
Comparative Reactivity of Derivatives
Derivatives synthesized via halogenation or alkylation exhibit modified biological activities:
| Derivative | Modification | IC₅₀ (Antimicrobial) |
|---|---|---|
| Parent compound | - | >100 μM |
| 5-Bromo analog | Bromine at C5 | 18.4 μM (S. aureus) |
| N-Ethylamide | Ethyl group at amide N | 42.7 μM (E. coli) |
Mechanistic Insights
Scientific Research Applications
Synthesis of Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate
The synthesis of this compound typically involves multi-step reactions that modify the benzofuran framework. The general synthetic pathway includes:
- Formation of the Benzofuran Core : Starting from commercially available precursors, the benzofuran structure is synthesized through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the methoxy group and the carbonyl functionality through acylation reactions.
- Formation of the Methyl Ester : The final step involves esterification to yield the methyl ester derivative.
Biological Applications
Research indicates that compounds with benzofuran structures often exhibit notable biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology .
- Antimicrobial Properties : Compounds containing benzofuran moieties are known for their antimicrobial activity, which could be explored for developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Several studies have investigated the biological properties of benzofuran derivatives similar to this compound:
- Anticancer Studies : A study published in "Biointerface Research" highlighted the synthesis and evaluation of novel benzofurancarboxamides, which showed promising anticancer activity against specific tumor cell lines .
- Structure–Activity Relationship (SAR) : Research focusing on SAR has indicated that modifications at various positions on the benzofuran ring can significantly alter biological activity. This suggests that this compound could be optimized for enhanced efficacy .
Comparison with Related Compounds
The uniqueness of this compound can be highlighted through a comparative analysis with other benzofuran derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-methoxybenzofuran-3-carboxylate | Benzofuran with methoxy and carboxyl groups | Antioxidant, anticancer |
| Methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxybenzofuran | Chlorinated derivative | Potentially cytotoxic |
| Methyl 6-bromo-(2-bromomethyl)-5-methoxybenzofuran | Brominated derivative | Antimicrobial properties |
This compound stands out due to its specific substitution pattern and amine linkage, which may confer distinct biological activities compared to other derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Benzofuran Derivatives
Table 2. Physical Properties of Selected Compounds
Key Findings and Implications
- Structural Flexibility : Substituents on the benzofuran core (e.g., methoxy, halogens, sulfinyl) significantly influence intermolecular interactions and crystallinity .
- Functional Divergence : While herbicidal benzoate esters rely on heterocyclic auxiliaries (e.g., triazine), the target compound’s benzofuran-carboxamide structure may align more closely with pharmacologically active analogs .
- Synthetic Pathways : Oxidation (e.g., sulfide to sulfinyl) and ester hydrolysis are common strategies for modifying benzofuran derivatives, suggesting plausible routes for synthesizing the target compound’s analogues .
Biological Activity
Methyl 2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The presence of the methoxy and carbonyl groups enhances its biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Several studies have explored the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effects on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), showing promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the induction of apoptosis and interference with cell cycle progression, which are critical for its anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A series of derivatives were synthesized and tested against various pathogens.
Antimicrobial Testing Results
The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6. This property could be beneficial in treating inflammatory diseases .
Q & A
Q. How are byproducts analyzed and minimized in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
